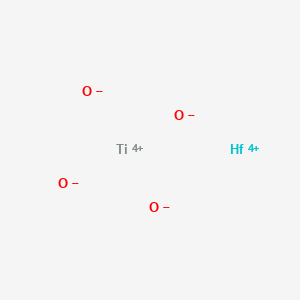

Hafnium titanium tetraoxide

Descripción general

Descripción

Hafnium titanium tetraoxide (HfTiO4) is an inorganic compound that combines the properties of hafnium and titanium oxides. It is known for its high melting point, chemical stability, and unique structural characteristics. This compound is of significant interest in various scientific and industrial applications due to its exceptional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hafnium titanium tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of hafnium dioxide (HfO2) and titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures above 1000°C, where the two oxides react to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, hafnium dioxide and titanium dioxide, are mixed in stoichiometric ratios and heated in a furnace to achieve the desired reaction. The resulting product is then cooled and ground to obtain a fine powder of this compound.

Análisis De Reacciones Químicas

Types of Reactions: Hafnium titanium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its stability under oxidative conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as oxygen or ozone at elevated temperatures.

Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures.

Substitution: Substitution reactions often involve the replacement of oxygen atoms with other anions, such as fluorine or chlorine, under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of higher oxides, while reduction can lead to the formation of lower oxides or elemental hafnium and titanium.

Aplicaciones Científicas De Investigación

Hafnium titanium tetraoxide has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and stability.

Biology: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Its biocompatibility and stability make it a candidate for use in medical implants and devices.

Industry: this compound is used in the production of high-temperature ceramics, coatings, and electronic components due to its excellent thermal and chemical properties.

Mecanismo De Acción

The mechanism by which hafnium titanium tetraoxide exerts its effects is primarily related to its structural and chemical properties. The compound’s high melting point and stability allow it to withstand extreme conditions, making it effective in various applications. At the molecular level, hafnium and titanium atoms form a robust lattice structure that contributes to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Hafnium dioxide (HfO2): Known for its high dielectric constant and use in electronic devices.

Titanium dioxide (TiO2): Widely used as a pigment and in photocatalysis.

Zirconium dioxide (ZrO2): Similar in structure and properties to hafnium dioxide, used in ceramics and refractories.

Uniqueness: Hafnium titanium tetraoxide stands out due to its combination of properties from both hafnium and titanium oxides. It offers a unique balance of high thermal stability, chemical resistance, and structural integrity, making it suitable for applications where other compounds may fall short.

Propiedades

IUPAC Name |

hafnium(4+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4O.Ti/q+4;4*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVFGOLWQIXGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfO4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923463 | |

| Record name | Hafnium titanium(4+) oxide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12055-24-2 | |

| Record name | Hafnium titanium oxide (HfTiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium titanium oxide (HfTiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium titanium(4+) oxide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium titanium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)